[3-(2-Methoxyethoxy)phenyl]methanol
Overview
Description
[3-(2-Methoxyethoxy)phenyl]methanol is an organic compound with the molecular formula C10H14O3 It is characterized by the presence of a methoxyethoxy group attached to a phenyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methoxyethoxy)phenyl]methanol typically involves the reaction of 3-hydroxybenzaldehyde with 2-methoxyethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include:
Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as [3-(2-Methoxyethoxy)phenyl]methane, using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other functional groups using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed:
Oxidation: [3-(2-Methoxyethoxy)phenyl]methanal or [3-(2-Methoxyethoxy)phenyl]methanoic acid.
Reduction: [3-(2-Methoxyethoxy)phenyl]methane.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
[3-(2-Methoxyethoxy)phenyl]methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of [3-(2-Methoxyethoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethoxy group enhances its solubility and facilitates its interaction with hydrophilic environments. The phenyl ring provides a hydrophobic interaction site, allowing the compound to bind to various biological targets. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
- [3-(2-Methoxyethoxy)phenyl]methanamine
- [3-(2-Methoxyethoxy)phenyl]methanoic acid
- [3-(2-Methoxyethoxy)phenyl]methanal
Comparison:
- [3-(2-Methoxyethoxy)phenyl]methanol is unique due to its methanol group, which imparts specific chemical reactivity and solubility properties.
- [3-(2-Methoxyethoxy)phenyl]methanamine has an amine group, making it more basic and reactive towards electrophiles.
- [3-(2-Methoxyethoxy)phenyl]methanoic acid contains a carboxylic acid group, which makes it more acidic and suitable for reactions involving carboxylate formation.
- [3-(2-Methoxyethoxy)phenyl]methanal has an aldehyde group, making it highly reactive towards nucleophiles and suitable for further oxidation or reduction reactions.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[3-(2-methoxyethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7,11H,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUUKQVMESPVDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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